molecular formula C17H20N2O2 B6700064 N-(2-ethoxy-2-phenylethyl)-6-methylpyridine-3-carboxamide

N-(2-ethoxy-2-phenylethyl)-6-methylpyridine-3-carboxamide

Cat. No.: B6700064
M. Wt: 284.35 g/mol
InChI Key: LAMDDJCZYFLXQG-UHFFFAOYSA-N
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Description

N-(2-ethoxy-2-phenylethyl)-6-methylpyridine-3-carboxamide is a synthetic organic compound that belongs to the class of carboxamides It is characterized by the presence of an ethoxy group, a phenylethyl group, and a methylpyridine moiety

Properties

IUPAC Name

N-(2-ethoxy-2-phenylethyl)-6-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-21-16(14-7-5-4-6-8-14)12-19-17(20)15-10-9-13(2)18-11-15/h4-11,16H,3,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMDDJCZYFLXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C1=CN=C(C=C1)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxy-2-phenylethyl)-6-methylpyridine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methylpyridine-3-carboxylic acid, which is reacted with 2-ethoxy-2-phenylethylamine.

    Activation: The carboxylic acid group is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Coupling Reaction: The activated carboxylic acid is then coupled with 2-ethoxy-2-phenylethylamine to form the desired carboxamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the coupling reaction under controlled conditions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxy-2-phenylethyl)-6-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using thionyl chloride or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-(2-ethoxy-2-phenylethyl)-6-methylpyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.

    Biological Studies: Used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Industrial Applications: Employed as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(2-ethoxy-2-phenylethyl)-6-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethoxy-2-phenylethyl)-pyridine-3-carboxamide: Lacks the methyl group on the pyridine ring.

    N-(2-ethoxy-2-phenylethyl)-6-methylpyridine-2-carboxamide: The carboxamide group is positioned at the 2-position instead of the 3-position.

    N-(2-ethoxy-2-phenylethyl)-6-methylpyridine-4-carboxamide: The carboxamide group is positioned at the 4-position instead of the 3-position.

Uniqueness

N-(2-ethoxy-2-phenylethyl)-6-methylpyridine-3-carboxamide is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity

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